molecular formula C13H16N2 B13591162 2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile

2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile

Cat. No.: B13591162
M. Wt: 200.28 g/mol
InChI Key: UCTZGKDFYWHEIZ-UHFFFAOYSA-N
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Description

2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a propanenitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile typically involves the reaction of 4-bromobenzonitrile with pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the pyrrolidine ring displaces the bromine atom on the benzonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance the binding affinity of the compound to its target, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but lacks the propanenitrile group.

    2-(Pyrrolidin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a phenyl ring.

    1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Contains a piperazine ring and a pyridinone moiety.

Uniqueness

2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile is unique due to the presence of both the pyrrolidine and propanenitrile groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-(4-pyrrolidin-1-ylphenyl)propanenitrile

InChI

InChI=1S/C13H16N2/c1-11(10-14)12-4-6-13(7-5-12)15-8-2-3-9-15/h4-7,11H,2-3,8-9H2,1H3

InChI Key

UCTZGKDFYWHEIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)N2CCCC2

Origin of Product

United States

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